2-Amino-4-methoxy-6-(trifluoromethyl)pyridine
CAS No.: 1227597-11-6
Cat. No.: VC2751026
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1227597-11-6 |
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Molecular Formula | C7H7F3N2O |
Molecular Weight | 192.14 g/mol |
IUPAC Name | 4-methoxy-6-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) |
Standard InChI Key | ZXCIWDWXWOPGAG-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F |
Canonical SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F |
Chemical Identity and Structural Characteristics
2-Amino-4-methoxy-6-(trifluoromethyl)pyridine belongs to the class of substituted pyridines, featuring a pyridine ring with three distinct functional groups: an amino group at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 6. This arrangement of substituents contributes to the compound's specific chemical behavior and potential biological activities.
The structural configuration of this compound creates a unique electronic distribution across the pyridine ring. The electron-donating amino and methoxy groups work in contrast with the electron-withdrawing trifluoromethyl group, establishing an electronic balance that influences reactivity patterns. This electronic distribution makes the compound particularly useful as a scaffold for further chemical modifications.
The presence of the trifluoromethyl group is especially noteworthy as it significantly impacts the compound's properties. The CF₃ moiety increases lipophilicity and metabolic stability while also affecting the electron density of the aromatic system, which can be crucial for interactions with biological targets. Additionally, the amino group at position 2 provides a site for hydrogen bonding and further derivatization, enhancing the compound's versatility in synthetic applications.
Identification Data and Nomenclature
The compound has several systematic ways of being identified in chemical databases and literature. Table 1 presents the comprehensive identification data for 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine.
Table 1: Identification Parameters for 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine
Parameter | Value |
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CAS Number | 1227597-11-6 |
IUPAC Name | 4-methoxy-6-(trifluoromethyl)pyridin-2-amine |
Molecular Formula | C₇H₇F₃N₂O |
Molecular Weight | 192.14 g/mol |
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) |
Standard InChIKey | ZXCIWDWXWOPGAG-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F |
Canonical SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F |
PubChem Compound ID | 118703975 |
The compound is officially designated as 4-methoxy-6-(trifluoromethyl)pyridin-2-amine according to IUPAC nomenclature, though it is commonly referred to as 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine in most literature and commercial listings. This naming convention places emphasis on the amino group as the primary functional group, which is often a focus point for further derivatization in synthetic applications.
Physical and Chemical Properties
2-Amino-4-methoxy-6-(trifluoromethyl)pyridine possesses distinct physical and chemical properties resulting from its unique structural features. The compound typically exists as a solid at room temperature, with its exact appearance and physical characteristics dependent on its purity and crystalline form.
The molecular weight of 192.14 g/mol places it in the low-to-medium range for drug-like molecules, aligning with Lipinski's Rule of Five for potential drug candidates. This favorable molecular weight contributes to its potential utility in medicinal chemistry applications.
The presence of the trifluoromethyl group significantly influences the compound's physical properties, particularly its lipophilicity and solubility profile. Trifluoromethylated compounds generally exhibit increased lipophilicity compared to their non-fluorinated counterparts, which can enhance membrane permeability—a critical factor for bioavailability in pharmaceutical applications.
The compound's chemical behavior is characterized by several reactive sites:
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The amino group at the 2-position serves as a nucleophilic center
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The methoxy group at the 4-position influences electronic distribution
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The trifluoromethyl group at the 6-position acts as an electron-withdrawing group
These structural features create distinct reaction patterns that can be exploited in synthetic chemistry to create more complex molecules with targeted properties.
Synthesis Methods and Production
The synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically involves nucleophilic substitution reactions using appropriate precursors. One common synthetic route begins with 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine, where the fluoro group is displaced by an amino group through nucleophilic aromatic substitution.
These reactions are generally conducted under controlled conditions to ensure high yield and purity of the final product. The synthetic approach must account for the electronic effects of the existing substituents, particularly the electron-withdrawing influence of the trifluoromethyl group, which can facilitate nucleophilic attack at specific positions of the pyridine ring.
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and consistency in product quality. This approach allows for better control of reaction parameters such as temperature, pressure, and reaction time, which are critical factors in optimizing yield and minimizing unwanted side products.
Although the specific literature on this particular compound is limited, related fluorinated pyridine derivatives are often synthesized through various methods including:
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Direct fluorination of appropriate pyridine precursors
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Construction of the pyridine ring with pre-installed fluorinated groups
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Cross-coupling reactions to introduce the trifluoromethyl group
These methodologies could potentially be adapted for the specific synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine, depending on the starting materials available and the scale of production required.
Applications in Scientific Research
2-Amino-4-methoxy-6-(trifluoromethyl)pyridine has potential applications across multiple scientific disciplines due to its unique structure and properties. The compound belongs to the trifluoromethylpyridines class, which is known for diverse biological activities and utility as intermediates in pharmaceutical and agrochemical synthesis.
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds like 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine are particularly valuable. The trifluoromethyl group enhances lipophilicity, which facilitates cell membrane penetration—a crucial factor for drug bioavailability. This improved lipophilicity can lead to enhanced interactions with enzymes and receptors, potentially resulting in improved pharmacological profiles.
The compound can serve as a building block for the development of:
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Enzyme inhibitors
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Receptor modulators
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Anti-inflammatory agents
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Metabolically stable drug candidates
The strategic positioning of the amino group at the 2-position provides a versatile handle for further modifications, including the formation of amides, ureas, and other nitrogen-containing functional groups that are prevalent in pharmaceutical compounds.
Agrochemical Development
In agrochemical research, fluorinated heterocycles often demonstrate enhanced persistence in biological systems due to their resistance to metabolic degradation. The trifluoromethyl group can significantly alter the biological activity profile of pesticides and herbicides by modifying their physical properties and interaction with target sites.
2-Amino-4-methoxy-6-(trifluoromethyl)pyridine may serve as a key intermediate in the synthesis of crop protection agents, where the balance of lipophilicity and hydrophilicity is crucial for effective formulation and application.
Analytical Characterization Techniques
The structural elucidation and purity assessment of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically employs a combination of analytical techniques. These methods are essential for confirming the compound's structure and evaluating its purity—critical parameters for research applications and quality control in production.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound. The presence of fluorine atoms in the trifluoromethyl group provides an opportunity for ¹⁹F NMR analysis, which can yield valuable structural information complementary to that obtained from ¹H and ¹³C NMR. The chemical shifts and coupling patterns in these spectra provide definitive confirmation of the compound's structure.
Mass spectrometry (MS) offers another powerful tool for structural confirmation, providing accurate mass measurements and fragmentation patterns that are characteristic of the compound's molecular architecture. The molecular ion peak at m/z 192 (corresponding to the molecular weight) and fragment ions resulting from the loss of the methoxy or trifluoromethyl groups would be expected in the mass spectrum.
Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorption bands for the amino group (typically in the 3300-3500 cm⁻¹ range), the methoxy group, and the C-F stretching vibrations of the trifluoromethyl group (usually around 1100-1200 cm⁻¹).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantitative analysis of such compounds. These techniques can separate the target compound from potential impurities or isomers, providing a measure of chemical purity.
The development of suitable chromatographic methods requires careful selection of stationary phases, mobile phases, and detection methods appropriate for the compound's physical and chemical properties. UV detection is often suitable due to the aromatic nature of the pyridine ring, which provides strong absorption in the ultraviolet region of the spectrum.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in crystalline samples. This technique can reveal precise bond lengths, bond angles, and the spatial orientation of the three substituents around the pyridine ring, confirming the structural integrity of the compound.
Table 2: Key Analytical Parameters for 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine
Analytical Technique | Key Information Provided |
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¹H NMR | Chemical shifts for aromatic protons, methoxy group, and amino group |
¹³C NMR | Carbon signals for pyridine ring, methoxy carbon, and trifluoromethyl carbon |
¹⁹F NMR | Fluorine signals from the trifluoromethyl group |
Mass Spectrometry | Molecular ion at m/z 192 and characteristic fragmentation pattern |
IR Spectroscopy | Absorption bands for N-H, C-O-C, C-F, and aromatic C=C and C=N bonds |
HPLC | Retention time and purity profile |
X-ray Crystallography | Bond lengths, angles, and three-dimensional structure |
Biological Activity Studies
Trifluoromethylated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts due to several factors:
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Increased lipophilicity, which improves membrane permeability
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Enhanced metabolic stability, resulting in longer half-lives in biological systems
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Modified electronic properties, which can influence binding to receptors and enzymes
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Altered hydrogen bonding capabilities, affecting protein-ligand interactions
The amino group at position 2 provides a key site for potential hydrogen bonding interactions with biological targets, while the methoxy group at position 4 can participate in additional non-covalent interactions. Together with the trifluoromethyl group at position 6, these structural features create a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that could confer specific binding properties to biological macromolecules.
Further research is needed to fully characterize the biological profile of this compound, including studies on receptor binding, enzyme inhibition, antimicrobial activity, and other potential biological effects. Such investigations would provide valuable insights into the compound's therapeutic potential and possible applications in drug discovery.
Structure-Activity Relationship Considerations
The pyridine core provides a basic nitrogen atom that can participate in hydrogen bonding as an acceptor and influence the compound's solubility and acid-base properties. The distribution of substituents around this core creates specific electronic and steric environments that determine how the molecule interacts with biological targets.
The trifluoromethyl group at the 6-position significantly influences the electron density of the pyridine ring through its strong electron-withdrawing effect. This electronic perturbation can alter the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, potentially affecting binding interactions with proteins and other biological macromolecules.
The amino group at the 2-position offers a versatile site for derivatization, including the formation of amides, ureas, sulfonamides, and other nitrogen-containing functional groups. Such modifications could be strategically employed to optimize interactions with specific biological targets or to improve pharmacokinetic properties.
Systematic structural modifications and corresponding biological activity assessments would be necessary to establish comprehensive structure-activity relationships for this compound class, potentially leading to the development of more potent and selective derivatives for specific applications.
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